molecular formula C9H11NO3 B1316103 3-Acetyl-2,6-dimethoxypyridine CAS No. 870703-62-1

3-Acetyl-2,6-dimethoxypyridine

Cat. No. B1316103
CAS RN: 870703-62-1
M. Wt: 181.19 g/mol
InChI Key: IVALWZXGBXJZPI-UHFFFAOYSA-N
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Description

3-Acetyl-2,6-dimethoxypyridine (ADM) is a pyridine derivative . It is a natural product derived from the aerial parts of Piper betle L. and is also commonly found in the essential oil extracts of some species of plants, such as Azadirachta indica and Ocimum americanum.


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that it is used in scientific research due to its unique properties. It finds applications in various fields, enabling breakthroughs in drug development and organic synthesis.


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO3 . It has a molecular weight of 181.19 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 76-80°C . Its density is 1.117g/cm3 , and it has a boiling point of 291.3ºC at 760 mmHg .

Scientific Research Applications

Organic Synthesis and Chemical Modification

The precursor role of 2,6-dimethoxypyridine in synthesizing complex organic molecules is significant. For instance, it serves as a starting material in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl , showcasing its utility in constructing bipyridyl compounds with potential applications in material science and catalysis (Chen Yu-yan, 2004). Moreover, modifications of similar pyridine derivatives have been explored for generating novel linearly fused oxazoloindoles with antimicrobial properties, highlighting the versatility of pyridine scaffolds in medicinal chemistry applications (Dundappa S. Donawade, A. Raghu, G. S. Gadaginamath, 2007).

Antimicrobial Activity

The chemical modification of pyridine derivatives has been extensively studied for their antimicrobial efficacy. New pyridothienopyrimidines and pyridothienotriazines synthesized from 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides demonstrated significant in vitro antimicrobial activities, indicating the potential of these compounds in developing new antibacterial and antifungal agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).

Bioactive Compound Synthesis

Research into the enzymatic modification of 2,6-dimethoxyphenol highlights its potential as an antioxidant. Laccase-catalyzed oxidation produces dimers with higher antioxidant capacity than the substrate, suggesting applications in food science and nutraceuticals to enhance the nutritional value and stability of products (O. E. Adelakun, T. Kudanga, I. Green, M. Roes-Hill, S. Burton, 2012).

Mechanism of Action

The specific mechanism of action for 3-Acetyl-2,6-dimethoxypyridine was not found in the search results. As a chemical compound used in scientific research, its mechanism of action would depend on the specific context of the research.

Safety and Hazards

3-Acetyl-2,6-dimethoxypyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using personal protective equipment .

Relevant Papers One relevant paper found discusses the use of 2,6-dimethoxypyridine for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells . While this paper does not specifically mention this compound, it does highlight the potential of dimethoxypyridine derivatives in the field of solar cell research .

Biochemical Analysis

Biochemical Properties

3-Acetyl-2,6-dimethoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function have shown that prolonged exposure can lead to changes in cell viability and function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways . It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also crucial for its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . It is known to interact with organic cation transporters, which help in its uptake and distribution across cellular membranes. Additionally, its localization within tissues can be influenced by its binding to plasma proteins, affecting its bioavailability and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization patterns . It is often found in the cytoplasm and can be directed to specific organelles such as the mitochondria or the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The activity and function of this compound can be significantly influenced by its subcellular localization.

properties

IUPAC Name

1-(2,6-dimethoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVALWZXGBXJZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584737
Record name 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870703-62-1
Record name 1-(2,6-Dimethoxy-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-2,6-dimethoxypyridine
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